4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Overview
Description
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is a versatile organic compound with the molecular formula C6H8O3. It is known for its unique structure, which includes a cyclopentene ring with hydroxyl and hydroxymethyl substituents. This compound is often used as an intermediate in the synthesis of various cyclopentanoid natural products .
Mechanism of Action
Target of Action
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is a versatile intermediate for the synthesis of cyclopentanoid natural products . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these natural products.
Mode of Action
The compound interacts with its targets by serving as a substrate or an intermediate. It undergoes various chemical reactions, including conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations .
Biochemical Pathways
The compound is involved in the synthesis of cyclopentanoid natural products . These natural products play a crucial role in various biochemical pathways, affecting the downstream effects of these pathways.
Result of Action
The result of the compound’s action is the synthesis of cyclopentanoid natural products . These natural products have various biological activities, depending on their specific structures and the biochemical pathways they are involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the preparation of the racemate via 3-hydroxymethyl-2-methylfuran. Another method involves starting with (–)-quinic acid to obtain the (4R)-isomer . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction may produce cyclopentanol derivatives.
Scientific Research Applications
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxymethyl-2-methylfuran: A precursor in the synthesis of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one.
2-Cyclopenten-1-one: A related compound with a similar cyclopentene ring structure but lacking the hydroxyl and hydroxymethyl groups.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and carbonyl functionalities but different ring structures.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and hydroxymethyl groups on a cyclopentene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex natural products.
Properties
IUPAC Name |
4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXYYSFDXQHLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C1=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60822841 | |
Record name | 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60822841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76374-26-0 | |
Record name | 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60822841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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